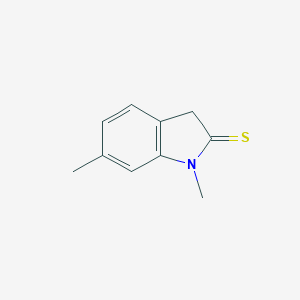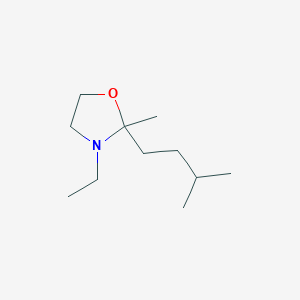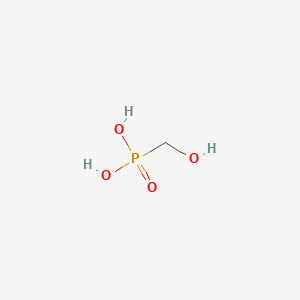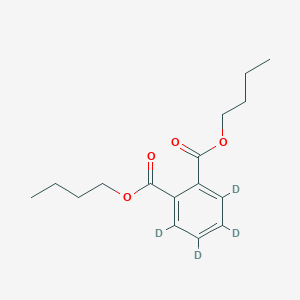
(5,6-ジクロロピリジン-3-イル)メタノール
概要
説明
“(5,6-Dichloropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5Cl2NO. It has a molecular weight of 178.02 .
Molecular Structure Analysis
The IUPAC name for this compound is (5,6-dichloro-3-pyridinyl)methanol. Its InChI code is 1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 and the InChI key is ZOFUUOULXZPZHP-UHFFFAOYSA-N . The compound has one rotatable bond, one hydrogen bond donor count, and two hydrogen bond acceptor counts .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 297.7°C at 760 mmHg and a melting point of 76°C . The compound is stored in a dry, sealed container in a freezer, under -20°C .科学的研究の応用
薬理学
(5,6-ジクロロピリジン-3-イル)メタノール: は、その構造的特徴のために潜在的な薬理学的応用を持つ化合物です。 血液脳関門を通過することができ、消化管からの吸収率も高いため、中枢神経系薬剤の候補となっています . ジクロロピリジン部分は、抗癌剤、降圧剤、抗炎症剤など、様々な薬理学的活性を持つ分子に共通する特徴です .
有機合成
有機合成において、(5,6-ジクロロピリジン-3-イル)メタノール は汎用性の高い中間体として役立ちます。置換などの様々な化学反応を起こし、幅広い誘導体を生成することができます。 これらの誘導体は、医薬品や農薬など、複雑な有機分子の合成にさらに利用することができます .
材料科学
この化合物の分子構造は、材料科学、特に特定の電子特性または光学特性を持つ新規材料の合成において利用することができます。 ジクロロピリジン環は、有機半導体や発光ダイオード(LED)の構成要素を作るためのビルディングブロックとなり得ます .
生化学
(5,6-ジクロロピリジン-3-イル)メタノール: は、生化学研究において、生化学プローブを合成するための前駆体として使用される可能性があります。 これらのプローブは、酵素活性、受容体-リガンド相互作用、その他の生化学経路の研究に役立ちます .
医薬品化学
医薬品化学において、この化合物は新しい薬剤を設計するための重要な役割を果たします。 ジクロロピリジンコアは、多くの医薬品分子における重要な特徴であり、このコアに対する修飾は、効力と安全性のプロファイルを向上させた新しい治療薬の発見につながる可能性があります .
分析化学
(5,6-ジクロロピリジン-3-イル)メタノール: は、クロマトグラフィーや質量分析における標準物質または参照物質として、分析化学で使用することができます。 これは、様々なサンプル中の類似の化合物の同定と定量に役立ちます .
環境科学
(5,6-ジクロロピリジン-3-イル)メタノール の環境への応用には、環境運命研究におけるトレーサーまたはマーカーとしての使用が含まれます。 研究者は、その分解生成物を追跡することで、環境中の類似の化合物の残留性と分解を研究することができます .
農薬化学
農薬化学において、(5,6-ジクロロピリジン-3-イル)メタノール は、殺虫剤や除草剤などの農薬を合成するための前駆体となる可能性があります。 その構造は、農業害虫を標的とし、制御する化合物の作成を可能にします .
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
The primary targets of (5,6-Dichloropyridin-3-yl)methanol are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals .
Mode of Action
As a pyridine derivative, it may interact with biological targets through hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5,6-Dichloropyridin-3-yl)methanol. Factors such as pH, temperature, and the presence of other substances can affect its solubility and reactivity . It is recommended to store the compound in a dry environment under -20°C .
特性
IUPAC Name |
(5,6-dichloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFUUOULXZPZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619375 | |
| Record name | (5,6-Dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54127-30-9 | |
| Record name | (5,6-Dichloropyridin-3-yl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54127-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5,6-Dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-5-(hydroxymethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)


![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)



